(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound characterized by a thiazolidine ring substituted with a dichlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a cysteine derivative with a dichlorophenyl ketone under acidic conditions. This cyclization reaction forms the thiazolidine core.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation of the corresponding thiazolidine-4-carboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its binding affinity and specificity to understand its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for further investigation in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the thiazolidine ring can interact with active sites through hydrogen bonding or van der Waals forces. The carboxylic acid group can form ionic interactions with positively charged residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.
(4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-thiol: Similar structure but with a thiol group instead of a carboxylic acid.
Uniqueness
The uniqueness of (4R)-2-(2,3-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the dichlorophenyl and carboxylic acid groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
1212481-14-5 |
---|---|
Molecular Formula |
C10H9Cl2NO2S |
Molecular Weight |
278.2 |
Purity |
95 |
Origin of Product |
United States |
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